molecular formula C9H12N2O B2934592 N-[(4-aminophenyl)methyl]acetamide CAS No. 27817-67-0; 40377-41-1; 99362-10-4

N-[(4-aminophenyl)methyl]acetamide

Cat. No.: B2934592
CAS No.: 27817-67-0; 40377-41-1; 99362-10-4
M. Wt: 164.208
InChI Key: QYQYMVAVTKTFEK-UHFFFAOYSA-N
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Description

N-[(4-Aminophenyl)methyl]acetamide (CAS: 122-80-5), also known as p-aminoacetanilide or N-(4-aminobenzyl)acetamide, is a secondary acetamide derivative with a molecular formula of C₉H₁₂N₂O (Note: The correct formula depends on the structure. –15 refer to N-(4-aminophenyl)acetamide (C₈H₁₀N₂O), but the methylene group in the title compound adds a CH₂ unit). It features an acetamide group linked to a benzylamine moiety via a methylene bridge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-aminophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQYMVAVTKTFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99362-10-4
Record name N-[(4-aminophenyl)methyl]acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

N-(4-Aminophenyl)acetamide (C₈H₁₀N₂O)
  • Structure: Direct attachment of the acetamide group to the 4-aminophenyl ring.
  • Properties : Exhibits planar geometry with intramolecular N–H⋯O hydrogen bonding, enhancing crystallinity. Used as an intermediate in oxidation dyes (e.g., C.I. Oxidation Base 19) .
  • Biological Activity: Limited direct data, but structurally related compounds (e.g., p-acetaminophenol) show analgesic properties .
2-Azido-N-(4-methylphenyl)acetamide (C₁₀H₁₁N₅O)
  • Structure : Azido (-N₃) and methyl (-CH₃) substituents on the aromatic ring.
  • Crystal structure analysis reveals intermolecular N–H⋯O and C–H⋯N interactions .
  • Synthesis : Prepared via solvent-free thermal condensation, highlighting its stability under high temperatures .
N-(4-Hydroxyphenethyl)acetamide (C₁₀H₁₃NO₂)
  • Structure : Ethyl linker between the acetamide and 4-hydroxyphenyl group.
  • Biological Activity : Exhibits moderate cytotoxicity against SMMC-7721 (hepatoma) and HeLa cells, with a corrected mortality rate of 38.3% at 0.1 mg/mL .

Functional Group Modifications

N-((4-Aminophenyl)sulfonyl)acetamide (C₈H₁₀N₂O₃S)
  • Structure : Sulfonyl (-SO₂-) bridge between acetamide and the aromatic ring.
  • Activity: Sulfonamide derivatives are known for enhanced bioavailability and enzyme inhibition. For example, benzyl-containing sulfonamides show Nav1.3 sodium channel inhibition (IC₅₀: 0.38–7.4 μM) .
N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide (C₂₁H₁₉NO₂)
  • Structure : Bulky naphthol and m-tolyl groups attached to the methylene carbon.
  • Crystallography : Dihedral angles between aromatic rings range from 78.32° to 84.70°, influencing molecular packing. Intramolecular O–H⋯O and N–H⋯O hydrogen bonds stabilize the structure .

Complex Derivatives with Extended Moieties

N-((1S,2S)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl)-2-(4-methoxyphenyl)acetamide (C₁₉H₂₃N₂O₅)
  • Structure : Chiral dihydroxypropyl and 4-methoxyphenyl groups.
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide (C₁₆H₁₈N₂O₂)
  • Structure : Methyl and methoxy substituents on adjacent aromatic rings.

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Formula Key Properties/Bioactivity References
N-(4-Aminophenyl)acetamide Direct acetamide-aryl linkage C₈H₁₀N₂O Oxidation dye intermediate
2-Azido-N-(4-methylphenyl)acetamide Azido, methyl groups C₁₀H₁₁N₅O Thermal stability, click chemistry
N-(4-Hydroxyphenethyl)acetamide Ethyl linker, hydroxyl group C₁₀H₁₃NO₂ Cytotoxicity (38.3% mortality)
N-((4-Aminophenyl)sulfonyl)acetamide Sulfonyl bridge C₈H₁₀N₂O₃S Sodium channel inhibition (IC₅₀ <1 μM)
N-[(2-Hydroxynaphthyl)(m-tolyl)methyl]acetamide Naphthol, m-tolyl groups C₂₁H₁₉NO₂ Stabilized by H-bonding (78.32° angle)

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., -SO₂-) enhance bioactivity in ion channel modulation, while bulky aromatic groups improve crystallinity .
  • Linker Flexibility : Ethyl or methylene linkers (vs. direct aryl attachment) modulate solubility and cytotoxicity .
  • Synthetic Accessibility : Solvent-free methods (e.g., thermal condensation) are viable for azido derivatives, suggesting scalability for industrial applications .

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